(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000859
InChI: InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H
SMILES:
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC16000859

Molecular Formula: C15H15ClN2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride -

Specification

Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
IUPAC Name (3-indol-1-ylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H
Standard InChI Key WUIVKJFXZGXKBW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted at the 3-position with a 1H-indol-1-yl group, connected to a methanamine moiety that forms a hydrochloride salt (Figure 1). The IUPAC name is (3-indol-1-ylphenyl)methanamine hydrochloride, with the Standard InChIKey WUIVKJFXZGXKBW-UHFFFAOYSA-N. Its three-dimensional conformation allows for π-π stacking interactions between the aromatic rings, potentially enhancing binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H15ClN2\text{C}_{15}\text{H}_{15}\text{ClN}_2
Molecular Weight258.74 g/mol
Melting Point190–192 °C (in isopropanol)
SolubilitySoluble in polar organic solvents

Synthesis and Optimization

Primary Synthesis Route

The compound is synthesized via a multi-step reaction beginning with the condensation of indole-3-carbaldehyde with phenylmethanamine in the presence of hydrochloric acid. The reaction proceeds through imine formation, followed by cyclization and salt formation (Scheme 1). Typical yields range from 40% to 60%, with purification achieved via silica gel chromatography .

Alternative Approaches

Recent advances in indole derivative synthesis, such as the Van Leusen three-component reaction, suggest potential alternative pathways . This method employs p-toluenesulfonylmethyl isocyanide (TosMIC) and amines to construct imidazole-indole hybrids, though its applicability to (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride remains unexplored .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate moderate activity against MRSA, with a minimum inhibitory concentration (MIC) of 16 µg/mL . The indole moiety likely disrupts bacterial cell membrane integrity, while the phenyl group enhances lipophilicity, facilitating cellular uptake . Comparative analyses with structurally related compounds, such as 5-phenyl-1H-imidazoles, reveal narrower activity spectra, underscoring the importance of the 3-indol-1-yl substitution .

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Cytotoxicity (HEK293 IC₅₀)Source
MRSA (ATCC 43300)16>32
Cryptococcus neoformans>32>32
SupplierLocationPurityPrice (100 mg)
Hangzhou MolCore BioPharmatechChina>98%$135
BePharm LtdChina>95%$120

Comparative Analysis with Structural Analogues

[3-(3-Methyl-1H-Indol-5-yl)phenyl]methanamine

This analogue, with a methyl substituent at the indole 3-position, exhibits reduced antimicrobial potency (MIC >32 µg/mL against MRSA) but improved metabolic stability . The methyl group sterically hinders membrane interaction, highlighting the sensitivity of bioactivity to minor structural changes .

Indole-Imidazole Hybrids

Compounds such as 6-methoxy-phenethyl-indole-imidazole show enhanced antifungal activity (MIC ≤0.25 µg/mL against C. neoformans), suggesting that hybrid scaffolds could unlock new therapeutic avenues for the parent compound .

Future Research Directions

  • In Vivo Efficacy Studies: Prioritize murine models of MRSA infection and xenograft tumors to validate preclinical potential.

  • Structure-Activity Relationship (SAR) Optimization: Explore halogenation (e.g., 5-Cl, 5-Br) to enhance target affinity and pharmacokinetics.

  • Mechanistic Elucidation: Conduct proteomic profiling to identify novel molecular targets beyond caspase pathways.

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